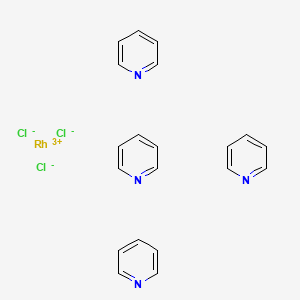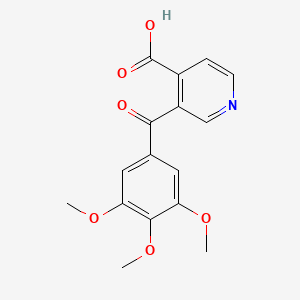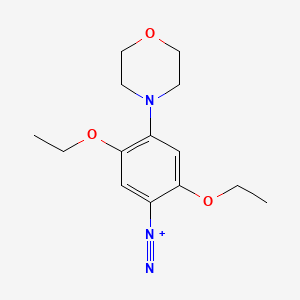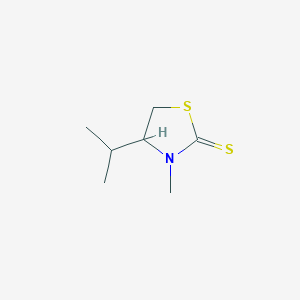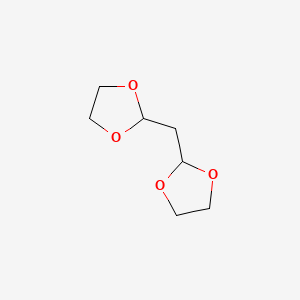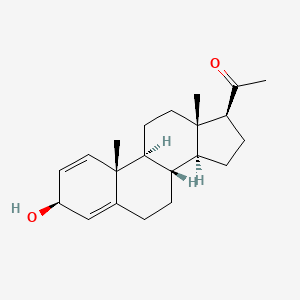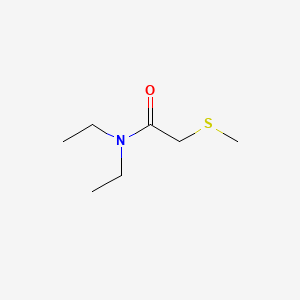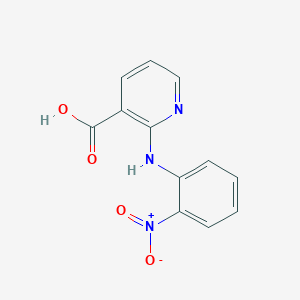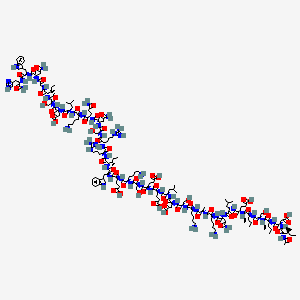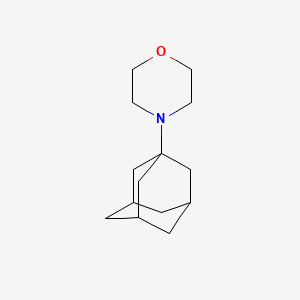
(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine is a synthetic steroidal compound. It is characterized by its unique structure, which includes an epoxy group at the 18,20 position and a dimethylamine group at the 3beta position. This compound is part of the pregnane family, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine typically involves multiple steps, starting from a suitable steroidal precursorThe reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
(20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine involves its interaction with specific molecular targets in the body. The compound may bind to steroid receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of gene expression and protein activity .
Comparison with Similar Compounds
Similar Compounds
- (20R)-Protopanaxdiol
- (20S)-Protopanaxdiol
- 20(S)-Ginsenoside Rh2
- 20®-Ginsenoside Rh2
- 12-Methoxyginsenoside Rh2
- Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- 12-Methoxyginsenoside Rg3
- 25-Methoxyginsenoside Rg3
- 20-Methoxyginsenoside Rg3
- Ginsenoside Rs3
- Notoginsenoside Ft1
- Gypenoside LI
- Gypenoside L
Uniqueness
What sets (20R)-18,20-Epoxy-N,N-dimethyl-5alpha-pregnan-3beta-amine apart from these similar compounds is its unique combination of an epoxy group at the 18,20 position and a dimethylamine group at the 3beta position
Properties
CAS No. |
3481-84-3 |
|---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
(1R,2S,5S,6R,9R,12S,13S,16S,18S)-N,N,6,13-tetramethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosan-16-amine |
InChI |
InChI=1S/C23H39NO/c1-15-19-7-8-21-18-6-5-16-13-17(24(3)4)9-11-22(16,2)20(18)10-12-23(19,21)14-25-15/h15-21H,5-14H2,1-4H3/t15-,16+,17+,18-,19-,20+,21+,22+,23+/m1/s1 |
InChI Key |
GLSMSQKWWVUERQ-SVSIOWIPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N(C)C)C)CO1 |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N(C)C)C)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
